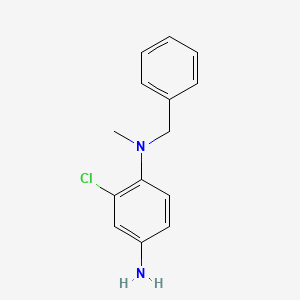

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine: is an organic compound with the chemical formula C14H15ClN2. It is a derivative of benzene and is characterized by the presence of benzyl, chloro, and methyl groups attached to a benzene ring. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Benzylation: The synthesis of N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine typically begins with the benzylation of 2-chloro-1,4-diaminobenzene. This reaction involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Methylation: The next step involves the methylation of the benzylated product using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in the development of pharmaceutical compounds.

Industry:

Mécanisme D'action

The mechanism of action of N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- N1-Benzyl-2-chloro-N1-methylbenzene-1,2-diamine

- N1-Benzyl-2-chloro-N1-methylbenzene-1,3-diamine

- N1-Benzyl-2-chloro-N1-methylbenzene-1,5-diamine

Uniqueness: N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Activité Biologique

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine (commonly referred to as N1-BCMD) is a chemical compound with the molecular formula C14H16ClN2 and a molecular weight of approximately 246.74 g/mol. The compound features a benzene ring with two amino groups and a chlorine atom, contributing to its potential biological activities. This article explores the biological activity of N1-BCMD, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

N1-BCMD has shown potential in various biological applications, particularly in pharmacology. Its structural analogs have been investigated for their interactions with biological systems, including anti-inflammatory and antiprotozoal activities.

Key Biological Activities

- Antiprotozoal Activity : Compounds similar to N1-BCMD have been studied for their efficacy against kinetoplastid parasites such as Trypanosoma brucei. These compounds disrupt the function of kinetoplast DNA (kDNA) by displacing essential proteins from their binding sites, leading to parasite death .

- Anti-inflammatory Effects : Analogous compounds have demonstrated significant anti-inflammatory properties. For instance, N1-benzyl-4-methylbenzene-1,2-diamine (a structural analog) inhibited nitric oxide production in LPS-stimulated macrophages, showcasing a dose-dependent effect and down-regulation of inducible nitric oxide synthase (iNOS) .

The specific mechanisms through which N1-BCMD exerts its biological effects are still under investigation. However, several studies suggest that its activity may be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.

- DNA Interaction : The ability to bind to DNA or disrupt protein-DNA interactions is critical for its antiprotozoal activity.

Case Studies and Experimental Data

A summary of relevant experimental findings regarding N1-BCMD and its analogs is presented in the table below:

| Compound Name | Activity Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N1-BCMD | Antiprotozoal | Not specified | Disruption of kDNA function |

| JSH-21 | Anti-inflammatory | 9.2 | Inhibition of iNOS and NF-kB transcriptional activity |

| Analog 1 | Antiprotozoal | Not specified | Displacement of HMG-box proteins from DNA |

Synthetic Routes

N1-BCMD can be synthesized through various multi-step organic reactions. Common methods include:

- Nitration : Introducing nitro groups into the benzene ring.

- Reduction : Converting nitro groups into amines.

- Electrophilic Aromatic Substitution : Adding substituents to the benzene ring under specific conditions.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing.

Propriétés

IUPAC Name |

1-N-benzyl-2-chloro-1-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15/h2-9H,10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQIHDQDYJIBBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.